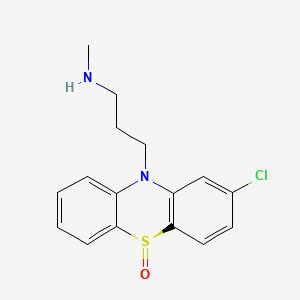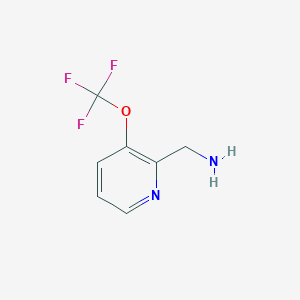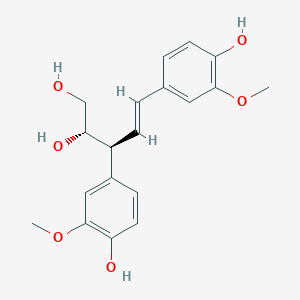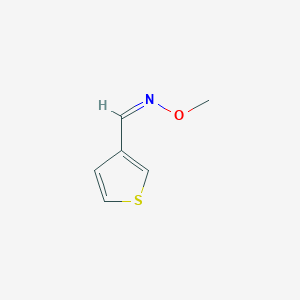
PAC 1-β-D-Glucopyranosiduronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PAC 1-β-D-Glucopyranosiduronic Acid is a chemical compound known for its unique structure and properties It is a derivative of glucuronic acid, which is a key component in the metabolism of various substances in the body
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PAC 1-β-D-Glucopyranosiduronic Acid typically involves the glucuronidation of specific substrates. One common method includes the use of uridine diphosphate glucuronic acid (UDPGA) as a glucuronic acid donor, catalyzed by uridine diphosphate glucuronosyltransferases (UGTs) in the presence of the target substrate . The reaction conditions often require a controlled environment with specific pH and temperature to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, utilizing microbial or enzymatic systems to achieve large-scale synthesis. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
PAC 1-β-D-Glucopyranosiduronic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: This involves the replacement of one functional group with another, which can alter the compound’s properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
PAC 1-β-D-Glucopyranosiduronic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is utilized in studies involving glucuronidation processes, which are crucial for the metabolism of drugs and other substances in the body.
Medicine: Research on this compound includes its potential use in drug development and as a biomarker for certain diseases.
Mécanisme D'action
The mechanism of action of PAC 1-β-D-Glucopyranosiduronic Acid involves its role as a glucuronidation agent. It interacts with uridine diphosphate glucuronosyltransferases (UGTs) to transfer glucuronic acid to various substrates, facilitating their metabolism and excretion from the body. This process is essential for the detoxification of drugs, hormones, and other endogenous and exogenous compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
β-D-Glucopyranosiduronic Acid: A closely related compound with similar glucuronidation properties.
α-D-Glucopyranosiduronic Acid: Another isomer with distinct structural and functional characteristics.
Methyl 2-O-lauroyl-α-D-glucopyranosiduronic Acid: A derivative with specific antibacterial properties.
Uniqueness
PAC 1-β-D-Glucopyranosiduronic Acid stands out due to its specific structure, which allows for unique interactions with UGTs and other enzymes involved in glucuronidation. This makes it particularly valuable in research and industrial applications where precise glucuronidation is required .
Propriétés
Numéro CAS |
1103440-59-0 |
|---|---|
Formule moléculaire |
C₂₉H₃₆N₄O₈ |
Poids moléculaire |
568.62 |
Synonymes |
2-[[2-[2-[4-(Phenylmethyl)-1-piperazinyl]acetyl]hydrazinylidene]methyl]-6-(2-propen-1-yl)phenyl β-D-glucopyranosiduronic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



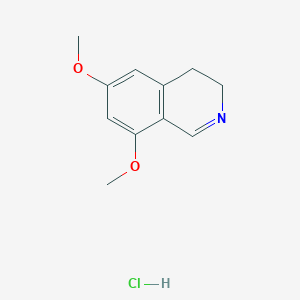
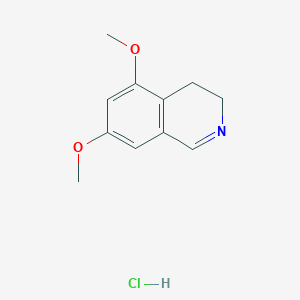
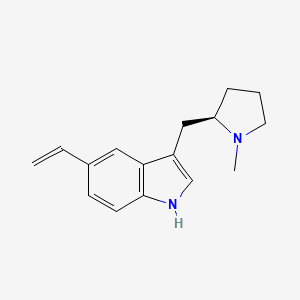
![4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1145674.png)
